molecular formula C5H11ClS B8705708 Propane, 1-chloro-3-(ethylthio)- CAS No. 4911-66-4

Propane, 1-chloro-3-(ethylthio)-

Cat. No.: B8705708
CAS No.: 4911-66-4
M. Wt: 138.66 g/mol
InChI Key: XOTPAYJAGMCAEY-UHFFFAOYSA-N
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Description

Propane, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H11ClS. It is a chlorinated alkane with a sulfanyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane, 1-chloro-3-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the ethylsulfanyl group .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-(ethylsulfanyl)propane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Propane, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 3-(Ethylsulfanyl)propanol.

    Oxidation: 1-Chloro-3-(ethylsulfinyl)propane or 1-Chloro-3-(ethylsulfonyl)propane.

    Reduction: Propane.

Scientific Research Applications

Propane, 1-chloro-3-(ethylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-(ethylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The ethylsulfanyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used .

Comparison with Similar Compounds

  • 1-Chloro-3-(methylsulfanyl)propane
  • 1-Chloro-3-(propylsulfanyl)propane
  • 1-Bromo-3-(ethylsulfanyl)propane

Comparison: Propane, 1-chloro-3-(ethylthio)- is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. For instance, the length of the alkyl chain in the sulfanyl group can influence the compound’s reactivity and solubility. Additionally, the presence of chlorine versus bromine affects the compound’s reactivity in substitution reactions .

Properties

CAS No.

4911-66-4

Molecular Formula

C5H11ClS

Molecular Weight

138.66 g/mol

IUPAC Name

1-chloro-3-ethylsulfanylpropane

InChI

InChI=1S/C5H11ClS/c1-2-7-5-3-4-6/h2-5H2,1H3

InChI Key

XOTPAYJAGMCAEY-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCl

Origin of Product

United States

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